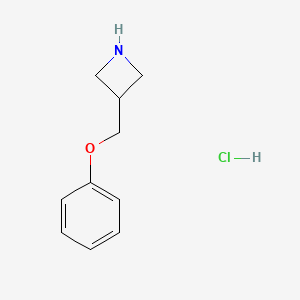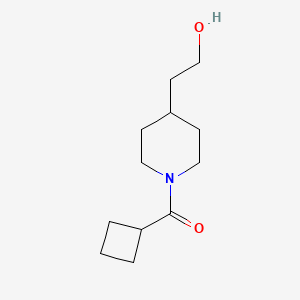
2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol, also known as CBP, is an organic compound that is widely used for various scientific research applications. CBP is a cyclic ether derived from the cyclobutanecarbonylpiperidine family and is a colorless liquid with a low melting point. It is soluble in many solvents, including water, alcohol, ether, and chloroform. CBP has a low toxicity and is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation of Cage Compounds
Research in the field of organic chemistry has extensively explored the synthesis and transformation of cyclobutanones and their derivatives, demonstrating their potential in generating a variety of complex structures. The strain and proximity effects inherent in cyclobutanones facilitate cine substitution with nucleophiles, leading to diverse transformations and the formation of cage compounds. This aspect of cyclobutanones underlines their significance in synthetic organic chemistry for constructing complex molecular architectures, highlighting the potential applications of 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol in generating novel compounds with intricate structures (Hassner & Naidorf-Meir, 1997).
Cyclodextrins and Supramolecular Chemistry
Cyclodextrins, characterized by their cage-like supramolecular structure, play a crucial role in the formation of inclusion complexes through host-guest interactions. This property enables cyclodextrins to modify the characteristics of the materials they complex with, leading to a wide range of industrial applications, from pharmaceuticals to food and cosmetics. The relevance of cyclobutane-containing compounds like 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol in the context of cyclodextrins and supramolecular chemistry is evident in their potential to act as building blocks for developing new materials with tailored properties (E. D. Valle, 2004).
Hydrocarbon Separation Processes
Porous metal-organic frameworks (MOFs) have been identified as promising materials for the separation of hydrocarbon mixtures due to their unique structural features and the specificity of interactions between the framework and substrates. The ability to fine-tune these interactions in MOFs opens up possibilities for the efficient separation of industrially relevant hydrocarbons. This suggests that derivatives of cyclobutane, such as 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol, could be explored for their integration into MOFs to enhance hydrocarbon separation processes, contributing to the development of more sustainable and efficient chemical separation technologies (Kovalenko, Potapov, & Fedin, 2022).
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-6-10-4-7-13(8-5-10)12(15)11-2-1-3-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEUQAHCQGJUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



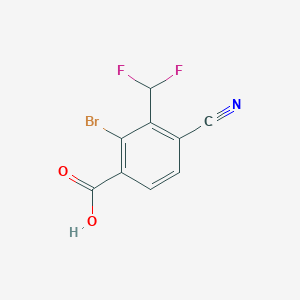
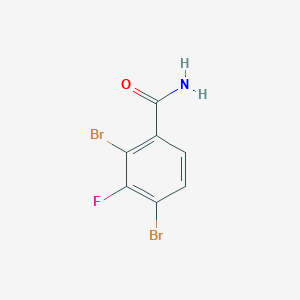
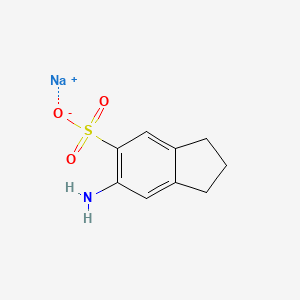


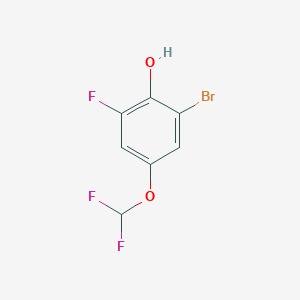
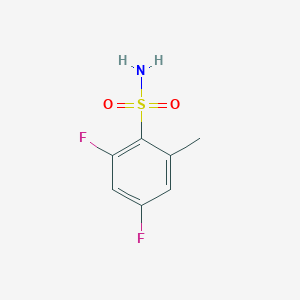

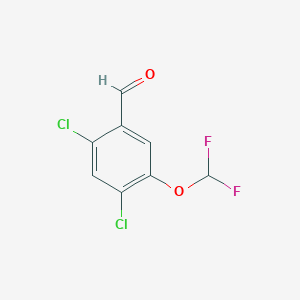
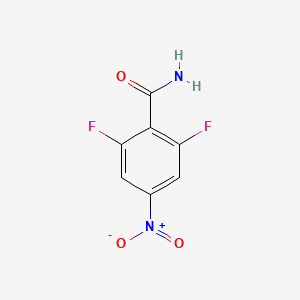

![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)
